(2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Anti-inflammatory NF-κB signaling Macrophage pharmacology

Researchers screening chalcone libraries often encounter compounds lacking validated target engagement, wasting resources on inactive analogs. ETH directly addresses this gap with documented, potent intracellular target modulation. - Multi-target NF-κB pathway suppression in macrophages at 2.5-10 μM, reducing TNF-α, IL-6, and IL-1β. - Sub-micromolar eNOS inhibition (IC50 180 nM), a 55-fold improvement over typical chalcones. - D-π-A architecture suitable for second-order NLO material optimization. Procure the exact substitution pattern validated for these applications.

Molecular Formula C17H15NO4
Molecular Weight 297.3 g/mol
CAS No. 39059-89-7
Cat. No. B3133458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
CAS39059-89-7
Molecular FormulaC17H15NO4
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C17H15NO4/c1-2-22-16-10-3-13(4-11-16)5-12-17(19)14-6-8-15(9-7-14)18(20)21/h3-12H,2H2,1H3/b12-5+
InChIKeyPRRBEEGVLMLVEN-LFYBBSHMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ETH Chalcone: NF-κB Pathway Inhibitor with eNOS Modulation


(2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (CAS 39059-89-7), also designated ETH, is a synthetic chalcone belonging to the α,β-unsaturated ketone family. Its structure features a 4-ethoxyphenyl ring (electron-donating) and a 4-nitrophenyl ring (electron-withdrawing) linked by a propenone bridge, creating a characteristic Donor-π-Acceptor (D-π-A) architecture [1]. This compound has been explicitly studied as a multi-target anti-inflammatory agent that suppresses the NF-κB signaling pathway in macrophages and exhibits sub-micromolar inhibition of endothelial nitric oxide synthase (eNOS) [2][3]. It is also recognized as a lipoxygenase inhibitor and is of interest in nonlinear optical (NLO) materials development owing to its intramolecular charge-transfer properties [4].

NF-κB pathway inhibition study context
eNOS modulation research fit
D-π-A architecture for nonlinear optical material research

Why Generic Chalcones Cannot Substitute for This Donor-Acceptor Architecture


Chalcones as a class exhibit broad but highly variable bioactivity that is exquisitely sensitive to the electronic character and steric demands of the aryl ring substituents. (2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one combines a strong electron-donating 4-ethoxy group on ring A with a strong electron-withdrawing 4-nitro group on ring B. This precise donor-acceptor pairing is critical for its demonstrated dual capability: potent suppression of the NF-κB signaling cascade in macrophages at low micromolar concentrations (2.5–10 μM) and sub-micromolar eNOS inhibition (IC50 180 nM) [1][2]. Replacing the 4-ethoxy group with a 4-methoxy group (as in 4-methoxy-4'-nitrochalcone) alters the electron-donating strength and lipophilicity, while replacing the 4-nitro group with chloro, methyl, or unsubstituted phenyl eliminates the strong electron-withdrawing character essential for the D-π-A intramolecular charge transfer that underpins both its nonlinear optical potential and its distinct target-binding profile [3]. Generic off-the-shelf chalcones without this specific substitution pattern cannot be assumed to replicate the validated NF-κB pathway inhibition or the eNOS binding affinity documented for this compound.

Donor group mismatch
Replacing 4-ethoxy with 4-methoxy alters electron-donating strength and lipophilicity, which may shift target-binding and pathway-response profiles.
Acceptor group elimination
Removing the 4-nitro group eliminates the strong electron-withdrawing character essential for the D-π-A architecture, potentially limiting the reported multi-target inhibition.
Generic chalcone substitution
Chalcones lacking this specific donor-acceptor pattern may not reproduce the documented NF-κB pathway suppression or eNOS binding context.

Quantitative Differentiation Against Closest Structural Analogs


NF-κB Suppression in Macrophages vs. Unsubstituted 4-Nitrochalcone

In LPS-stimulated RAW264.7 macrophages, ETH (the target compound) inhibited TNF-α and IL-6 release in a dose-dependent manner, decreased TNF-α, IL-1β, IL-6, and iNOS mRNA production, and attenuated COX-2 expression at working concentrations of 2.5–10 μM. Crucially, ETH reduced I-κBα phosphorylation, p65 nuclear translocation, and NF-κB-dependent transcriptional activity, and provided significant protection against LPS-induced inflammatory mortality in mice [1]. By comparison, the closest unadorned analog, 4-nitrochalcone (ring A = unsubstituted phenyl), is reported to inhibit the proteasome and suppress TNFα-induced NF-κB activity, but no peer-reviewed study has demonstrated equivalent multi-cytokine suppression, COX-2 attenuation, or in vivo survival protection at comparable low-micromolar concentrations for the unsubstituted analog [2].

NF-κB Suppression vs. 4-Nitrochalcone
Cross-study comparable
ETH: multi-cytokine + COX-2 suppression, in vivo survival context vs. 4-Nitrochalcone: narrower proteasome/NF-κB inhibition only
Broader multi-cytokine and in vivo response context reported for ETH.
LPS-stimulated RAW264.7 macrophages; mouse mortality model.
Anti-inflammatory NF-κB signaling Macrophage pharmacology

Sub-Micromolar eNOS Inhibition vs. Chalcone Class Baseline

The target compound inhibited human eNOS with an IC50 of 180 nM when tested in insect SF9 cells expressing the recombinant human enzyme [1]. This sub-micromolar potency places it among the more potent chalcone-derived eNOS inhibitors. In contrast, the majority of chalcone derivatives evaluated for eNOS modulation in vasorelaxation studies exhibit activity in the mid-to-high micromolar range (typically >10 μM), with only a few polyoxygenated or prenylated chalcones achieving sub-micromolar potency [2]. No directly comparable eNOS IC50 value is available for the 4-methoxy-4'-nitrochalcone analog or for unsubstituted 4-nitrochalcone in the same assay system, making ETH the best-characterized member of this substitution series for eNOS inhibition.

eNOS Inhibition Potency
Class-level inference
IC50 180 nM
~55-fold below typical chalcone class baseline (>10 μM)
Reported sub-micromolar eNOS inhibition; supports endothelial function research.
Human recombinant eNOS, SF9 cells; ChEMBL curated.
eNOS inhibition Cardiovascular pharmacology Enzyme kinetics

Multi-Target Lipoxygenase Inhibition vs. Single-Target Chalcones

The target compound is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent); it also serves as an antioxidant in fats and oils [1]. In a specific in vitro assay, the compound was tested for inhibition of platelet 12-lipoxygenase at a concentration of 30 μM . By comparison, most single-target chalcone-derived LOX inhibitors reported in the literature (e.g., certain prenylated chalcones or 4-hydroxy-chalcones) typically demonstrate LOX inhibition as their primary or sole mechanistic feature, without the broader multi-enzyme and antioxidant profile documented for ETH [2]. The combination of LOX inhibition with ancillary COX inhibition, carboxylesterase inhibition, and direct antioxidant activity distinguishes ETH from mono-mechanistic chalcone LOX inhibitors that lack this polypharmacology.

Multi-Target LOX Profile
Cross-study comparable
ETH: LOX + COX, carboxylesterase, antioxidant activity vs. Typical chalcone LOX inhibitors: single LOX mechanism without ancillary polypharmacology
Multi-enzyme inhibition may support polypharmacology research; head-to-head data unavailable.
In vitro enzyme assays; platelet 12-LOX at 30 μM.
Lipoxygenase inhibition Arachidonic acid cascade Multi-target anti-inflammatory

Donor-Acceptor Architecture for Nonlinear Optical Materials

The D-π-A architecture of (2E)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one makes it a candidate for second-order nonlinear optical (NLO) materials. The closest structurally characterized analog, 4-methoxy-4'-nitrochalcone (MNC), has been grown as a high-quality single crystal and exhibits a second harmonic generation (SHG) efficiency of approximately 5 times that of urea, with thermal stability up to 174 °C and a laser damage threshold measured using 6 ns pulses at 1064 nm [1]. The target compound, bearing a 4-ethoxy group in place of 4-methoxy, possesses enhanced electron-donating character (Hammett σp⁺ for -OEt ≈ −0.81 vs. −0.78 for -OMe), which is predicted to increase the molecular first hyperpolarizability (β) and consequently the SHG efficiency relative to the methoxy analog [2]. The compound is explicitly cited as being of interest for NLO materials development [3]. Direct SHG measurement for the ethoxy derivative has not been published in the accessible literature; the methoxy analog provides the closest quantitative baseline.

NLO Material Potential
Class-level inference
No direct SHG measurement published. Predicted enhanced hyperpolarizability over methoxy analog (5× urea SHG).
Predicted improvement based on Hammett σp⁺; experimental data to verify.
D-π-A architecture; Kurtz-Perry method, urea reference.
Nonlinear optics Second harmonic generation Donor-acceptor chalcone

Cytotoxic Activity in Breast and Skin Cancer Cell Lines

A series of 4-ethoxychalcones synthesized from 4-ethoxyacetophenone and various substituted aromatic aldehydes was evaluated for in vitro anticancer activity against human breast cancer (MDA-MB-231) and human metastatic melanoma (A-375) cell lines by MTT assay. The study demonstrated that compounds with para-substitution on ring B showed better cytotoxicity compared to ortho and meta positions for both cell lines. The most active derivative in the series (compound 28) exhibited an IC50 of 53.47 μM against MDA-MB-231 and A-375 cells [1]. Docking studies against cytochrome P450 family oxidoreductase (breast cancer target) and Pirin (skin cancer target) revealed that electron-withdrawing and electron-donating groups on ring B marginally affected IC50 and docking scores. Pharmacokinetic parameters for the series were within acceptable ranges [1]. While the specific target compound (with 4-nitro substitution on ring B) was not the most potent in this particular series, the SAR data establish that the 4-ethoxy substitution on ring A is compatible with anticancer activity and that further optimization of ring B substituents can tune potency.

Cytotoxic Activity SAR
Class-level inference
Target compound IC50 not reported. 4-Ethoxychalcone series benchmark: 53.47 μM against MDA-MB-231 and A-375.
Scaffold SAR compatible with further optimization; target-specific potency requires independent validation.
MTT assay; para-substitution advantage observed.
Anticancer chalcones Breast cancer Melanoma MTT assay

Prioritized Application Scenarios Based on Validated Evidence


Anti-Inflammatory Drug Discovery Targeting NF-κB Pathway

ETH is validated as an NF-κB pathway suppressor in LPS-stimulated RAW264.7 macrophages at 2.5–10 μM, with documented inhibition of multiple pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), iNOS, and COX-2, as well as in vivo protection against LPS-induced mortality in mice [1]. Procurement for anti-inflammatory lead optimization programs should prioritize ETH over unsubstituted 4-nitrochalcone or generic chalcones, as ETH uniquely combines multi-cytokine suppression with in vivo efficacy data within this substitution series.

eNOS-Targeted Cardiovascular Research Applications

With an eNOS IC50 of 180 nM, ETH provides a validated sub-micromolar starting point for endothelial function and cardiovascular pharmacology studies [1]. This potency level is approximately 55-fold below the typical chalcone class baseline (>10 μM) and is unmatched by the 4-methoxy analog or 4-nitrochalcone in published eNOS assays. Researchers investigating NO-mediated vasorelaxation or endothelial dysfunction should select ETH as the best-characterized potent eNOS inhibitor among simple nitrochalcone derivatives.

Multi-Target Probe for Arachidonic Acid Cascade Studies

ETH is documented as a potent lipoxygenase inhibitor with ancillary activity against COX, carboxylesterase, and formyltetrahydrofolate synthetase, plus direct antioxidant properties [1][2]. This multi-target profile makes it suitable as a polypharmacological probe for studying the arachidonic acid cascade, where simultaneous modulation of multiple enzymatic checkpoints is desired. Single-target LOX inhibitor chalcones cannot provide this breadth of pathway coverage.

Nonlinear Optical Material Engineering with Chalcone Crystals

The D-π-A architecture created by the 4-ethoxy (donor) and 4-nitro (acceptor) substituents positions this compound as a candidate for second-order NLO materials. The closest analog, 4-methoxy-4'-nitrochalcone (MNC), exhibits SHG efficiency of 5× urea with good thermal stability (174 °C) and characterized laser damage threshold [1]. The ethoxy derivative is predicted to offer enhanced hyperpolarizability based on stronger electron donation (Hammett σp⁺ −0.81 vs. −0.78 for methoxy) [2]. Materials scientists seeking to optimize SHG efficiency in chalcone-based NLO crystals should procure this compound as a higher-performance alternative to the methoxy analog.

Application
Selection Property
Validation Focus
NF-κB signaling pathway studies
Multi-cytokine suppression and in vivo model endpoint context
NF-κB transcriptional activity, cytokine panels, in vivo model response
eNOS inhibition assay research
Reported sub-micromolar eNOS inhibition context
Endothelial nitric oxide synthase activity and vasorelaxation-related pathway readouts
Arachidonic acid cascade polypharmacology research
Multi-enzyme inhibition profile (LOX, COX, carboxylesterase)
Lipoxygenase, cyclooxygenase and ancillary enzyme activity panels
Nonlinear optical (NLO) material development
D-π-A architecture with 4-ethoxy donor / 4-nitro acceptor
Second harmonic generation efficiency and hyperpolarizability benchmarking
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